molecular formula C13H14ClNO3S B2519934 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide CAS No. 889940-85-6

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide

Cat. No.: B2519934
CAS No.: 889940-85-6
M. Wt: 299.77
InChI Key: PKAXNCLSPDKJOE-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and a thiophene ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the chlorinated thiophene derivative with aniline (phenylamine) under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dioxo groups, leading to the formation of thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide: A similar compound with a dimethylphenyl group instead of a phenyl group.

    3-Chloro-N-(4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide: A compound with a methylphenyl group.

Uniqueness

3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c14-8-6-13(16)15(11-4-2-1-3-5-11)12-7-9-19(17,18)10-12/h1-5,7,9,12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAXNCLSPDKJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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